

Ensitrelvir Pediatric Population Pharmacokinetics: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ensitrelvir Fumarate

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Drug Background and Clinical Significance

Ensitrelvir (development code S-217622, marketed as **Xocova**) is a novel **oral antiviral agent** that functions as a **3C-like protease inhibitor** specifically designed to target SARS-CoV-2. The 3CL protease is essential for viral replication as it cleaves viral polyproteins into functional units, making it an ideal therapeutic target for COVID-19 treatment. Ensitrelvir received **emergency regulatory approval** in Japan in November 2022 for treating SARS-CoV-2 infection in individuals aged 12 years and older, with full approval granted in March 2024 [1] [2]. In June 2025, Shionogi submitted a **supplemental New Drug Application** to expand the indication to include pediatric patients aged 6 years and older weighing ≥ 20 kg, based on positive results from a Phase 3 pediatric study [2].

The **pediatric population** represents a significant unmet medical need in COVID-19 therapeutics, as no oral antiviral drugs are currently approved for patients under 12 years of age. Children exhibit substantial **physiological differences** compared to adults that can significantly impact drug pharmacokinetics, including variations in body composition, organ maturation, drug metabolism, and excretion pathways [3] [4]. Understanding these differences is crucial for appropriate dosing and ensuring both efficacy and safety in pediatric patients. The ongoing development of ensitrelvir for younger populations addresses this critical gap and represents an important advancement in pediatric infectious disease therapeutics.

Pediatric Pharmacokinetic Data Summary

Key Pediatric Pharmacokinetic Findings

Recent clinical trials have generated substantial pharmacokinetic data for ensitrelvir in pediatric populations. A **Phase 3 study** conducted in Japan enrolled approximately 120 patients aged 6-12 years with mild to moderate COVID-19 to evaluate the **pharmacokinetics, safety, and tolerability** of ensitrelvir administered once daily for 5 days [1]. The study demonstrated that the **pharmacokinetic profile** of ensitrelvir in children aged 6-12 years is **similar to adults**, supporting the use of comparable weight-based dosing regimens [2]. Additionally, the trial showed ensitrelvir exhibited a **potent antiviral effect** in pediatric patients comparable to that observed in adults [2].

A comprehensive **population pharmacokinetic analysis** published in 2024 evaluated data from 2,060 participants (including 4341 datasets from 175 healthy adults and 3693 datasets from 1885 SARS-CoV-2-infected patients) and developed a robust **two-compartment model** with first-order absorption to describe ensitrelvir's pharmacokinetic profile [5] [6]. This analysis identified **body weight** as the most significant covariate affecting ensitrelvir pharmacokinetics, influencing both clearance and volume of distribution parameters. The study also examined **exposure-response relationships** and found that antiviral effects were consistent across the exposure range, demonstrating the robustness of the current dosing regimen [5] [6].

Table 1: Key Population Pharmacokinetic Parameters of Ensitrelvir

Parameter	Description	Value	Comments
Base Model	Structural model	Two-compartment with first-order absorption	Best fit for plasma concentration data
Significant Covariates	Body weight	Affects CL/F and Vc/F	Most important covariate
Food Effect	Absorption rate	Moderate impact	Consider for dosing recommendations

Parameter	Description	Value	Comments
Formulation	Absorption rate	Affects Ka	Tablet vs. suspension differences
IIV	Clearance	Moderate variability	Account for in dosing individualization
Antiviral Effect	Exposure-response	Similar across exposure range	Robustness of current dosing

Exposure-Response and Viral Dynamics

The **exposure-response relationship** of ensitrelvir has been characterized through integrated pharmacokinetic-pharmacodynamic modeling. A **viral dynamic model** developed using 10,477 viral load samples from 1,447 COVID-19 patients demonstrated that ensitrelvir's antiviral effect promotes viral clearance in a concentration-dependent manner [7]. The maximum effect (E_{max}) was found to be dependent on the **time from symptom onset** to treatment initiation, highlighting the importance of early intervention for optimal therapeutic outcomes [7].

Preclinical **PK/PD analysis** in a SARS-CoV-2-infected mouse model revealed that specific pharmacokinetic parameters correlate with antiviral efficacy. The **plasma concentration at 48 hours** (C_{48h}) and **total time above target concentration** ($Time_{High}$) were identified as predictive parameters for viral titer reduction in lung tissue [8]. These findings suggest that maintaining sustained ensitrelvir plasma concentrations is crucial for maximizing antiviral activity against SARS-CoV-2, supporting the current loading dose strategy followed by maintenance dosing.

Table 2: Ensitrelvir Clinical Pharmacology Overview Across Populations

Parameter	Adults (Reference)	Pediatrics (6-12 years)	Special Considerations
Dosage Regimen	375 mg day 1, then 125 mg days 2-5	Weight-based (≥ 20 kg) similar to adult	New 25 mg tablet for pediatrics

Parameter	Adults (Reference)	Pediatrics (6-12 years)	Special Considerations
T_{max}	~2.5 hours	Comparable to adults	Similar absorption profile
$t_{1/2,z}$	42.2-48.1 hours	Expected similar	Prolonged terminal half-life
Primary Covariate	Body weight	Body weight	Weight-based dosing appropriate
Antiviral Efficacy	Significant reduction	Similar to adults	Consistent across populations
Safety Profile	Favorable	Favorable	No new safety concerns

Safety and Tolerability in Pediatric Patients

The **Phase 3 pediatric study** of ensitrelvir demonstrated a generally **favorable safety and tolerability profile** in children aged 6-12 years. The majority of adverse events were mild in severity, with no treatment-related serious adverse events reported [2]. The most common treatment-emergent adverse events observed in clinical trials across age groups included **transient decreases in high-density lipoprotein** levels and **increased blood triglycerides**, which were consistent with the established safety profile of ensitrelvir [1] [9].

In the broader clinical development program encompassing over 1,800 patients, ensitrelvir exhibited a **manageable safety profile** with most adverse events being mild and reversible. No deaths were attributed to ensitrelvir treatment in clinical trials [9]. The similar pharmacokinetic profile between pediatric and adult populations suggests that the established safety profile in adults is predictive of the pediatric experience, supporting the favorable risk-benefit assessment for ensitrelvir in children aged 6 years and older weighing at least 20 kg.

Detailed Experimental Protocols

Population Pharmacokinetic Study Design

Objective: To characterize the population pharmacokinetics of ensitrelvir in pediatric patients and identify significant covariates affecting drug exposure.

Study Population: Pediatric patients aged 6-12 years with confirmed mild to moderate SARS-CoV-2 infection. The study should include approximately 120 subjects to adequately characterize interindividual variability [1].

Dosing Regimen: Administration of ensitrelvir once daily for 5 days using appropriate formulation (25 mg tablet for pediatric patients weighing ≥ 20 kg). The loading dose on day 1 should be 375 mg (3 \times 125 mg tablets or equivalent) followed by 125 mg (or equivalent) on days 2-5 [2].

Blood Sampling Strategy: Employ **sparse sampling designs** to minimize patient burden while maintaining robust pharmacokinetic characterization. Recommended sampling times:

- Pre-dose
- 1-2 hours post-dose
- 3-5 hours post-dose
- 24 hours post-dose (trough) Consider **population pharmacokinetic approaches** with limited samples per patient (2-4 time points) to adequately characterize exposure variability [3].

Bioanalytical Methods: Quantify ensitrelvir plasma concentrations using **validated LC-MS/MS methods** with a lower limit of quantification appropriate for the expected concentration range (typically 1-1000 ng/mL). Implement appropriate quality control samples to ensure assay precision and accuracy.

Data Analysis:

- Use **nonlinear mixed-effects modeling** (NONMEM) for population parameter estimation
- Develop **structural model** (one- or two-compartment) with first-order absorption
- Evaluate **covariate effects** including body weight, age, renal function, and other relevant factors
- Assess **model performance** using diagnostic plots and predictive checks

Pharmacokinetic/Pharmacodynamic Viral Dynamics Protocol

Objective: To establish the relationship between ensitrelvir exposure and antiviral effect in pediatric patients through viral dynamics modeling.

Study Design: Randomized, controlled trial with frequent viral load monitoring and parallel pharmacokinetic assessment.

Viral Load Measurement:

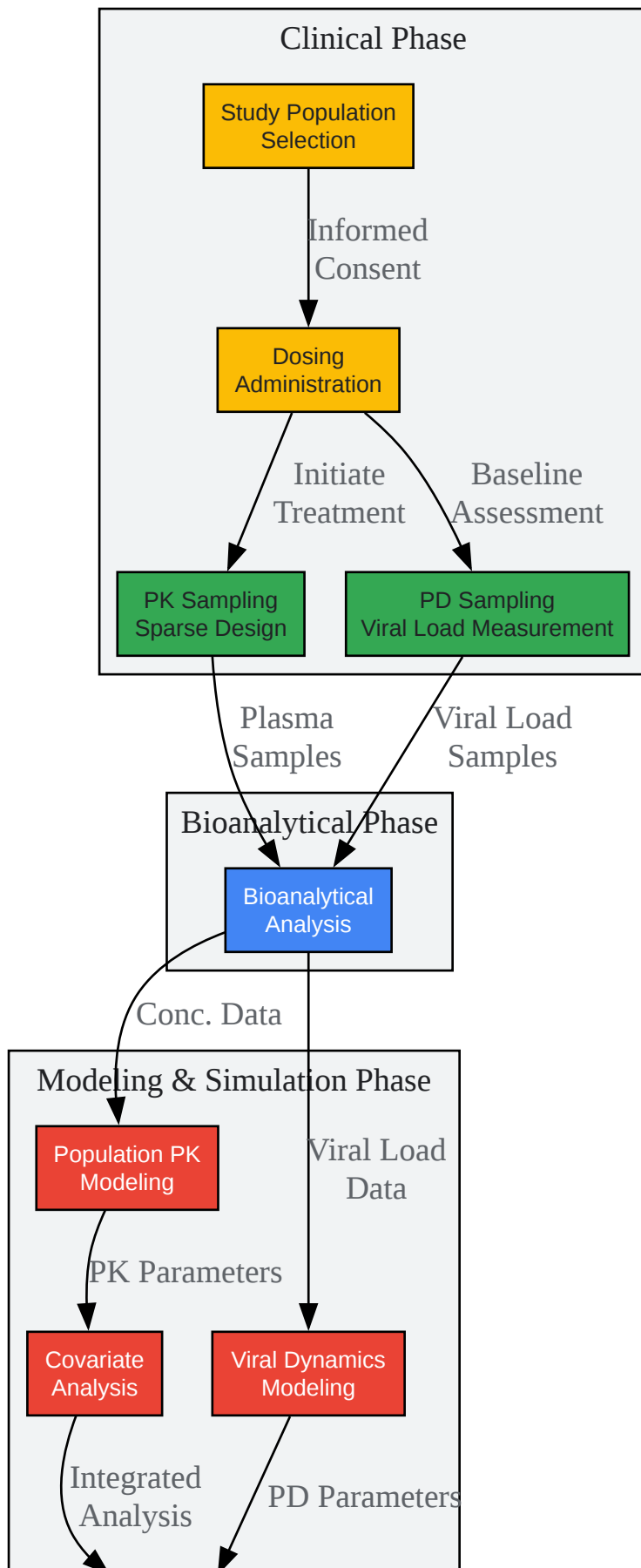
- Collect nasal swabs or saliva samples at baseline, day 2, day 4, day 6, and day 9
- Quantify SARS-CoV-2 RNA using **RT-PCR** with standardized assays
- Report viral load in \log_{10} copies/mL for quantitative analysis

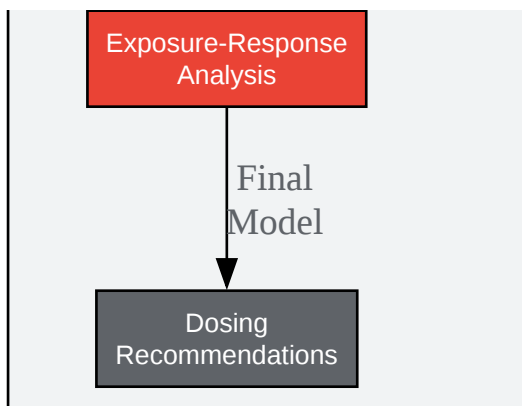
Pharmacodynamic Endpoints:

- Change from baseline in viral RNA at day 4
- Time to viral clearance (undetectable levels)
- Viral decay rate constant

PK/PD Modeling Approach:

- Develop **integrated viral dynamics model** incorporating:
 - Natural viral growth and clearance kinetics
 - Drug effect model (E_{max} or I_{max}) driven by ensitrelvir exposure
 - Link model to plasma concentrations using estimated PK parameters
- Evaluate relationship between AUC, C_{trough} , or C_{max} and viral reduction
- Estimate EC_{50} values for antiviral effect





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Figure 1: Pediatric PK/PD Study Workflow for Ensitrelvir

Special Population Considerations

Renal Impairment Assessment:

- Evaluate pharmacokinetics in patients with varying degrees of renal function
- Measure creatinine clearance and assess impact on ensitrelvir clearance
- Consider dose adjustment recommendations based on renal function

Hepatic Function Evaluation:

- Assess potential impact of hepatic impairment on ensitrelvir metabolism
- Monitor liver function tests throughout study period
- Evaluate correlation between hepatic markers and drug exposure

Drug-Drug Interaction Studies:

- Evaluate potential interactions with common pediatric medications
- Assess impact of ensitrelvir on cytochrome P450 enzymes (CYP3A) and transporters (P-gp, BCRP)
- Provide guidance on concomitant medication management

Clinical Development Pathway and Regulatory Context

The pediatric development of ensitrelvir follows a **structured regulatory pathway** aligned with FDA guidance on **pediatric study planning** and **clinical pharmacology considerations** [10]. The development

program includes **age de-escalation approaches**, beginning with adolescents (12-18 years) and progressively studying younger age groups with formulation development appropriate for each pediatric population [2].

The **regulatory strategy** for ensitrelvir has included **Fast Track designation** by the U.S. FDA for both treatment and post-exposure prophylaxis indications [2]. The pediatric development plan incorporates **extrapolation of efficacy** from adult populations where appropriate, complemented by targeted pediatric pharmacokinetic and safety studies to establish appropriate dosing and confirm the benefit-risk profile in children [10].

The **pediatric formulation development** has included the creation of a **25 mg tablet** to facilitate accurate dosing and administration for children, addressing the practical challenges of medication administration in younger populations [2]. This formulation approach supports weight-based dosing and improves acceptability in pediatric patients.

Conclusion and Future Directions

Ensitrelvir represents a promising **therapeutic option** for pediatric patients with COVID-19, with **pharmacokinetic properties** suitable for children as young as 6 years. The **population pharmacokinetic analysis** demonstrates that body weight is the most significant covariate, supporting weight-based dosing recommendations. The **similar pharmacokinetic profile** between pediatric and adult populations provides confidence in extrapolating efficacy from adult studies while confirming safety in dedicated pediatric trials.

Future research directions should include:

- **Further characterization** of ensitrelvir pharmacokinetics in special pediatric populations (renal/hepatic impairment)
- **Long-term safety monitoring** in real-world pediatric use
- **Evaluation of potential drug-drug interactions** with common pediatric medications
- **Assessment of adherence** and acceptability of the pediatric formulation
- **Exploration of potential applications** in post-exposure prophylaxis in pediatric populations

The development of ensitrelvir for pediatric use addresses a significant **unmet medical need** and exemplifies a **rational, scientifically-driven approach** to pediatric drug development that balances scientific rigor with ethical considerations in studying therapeutics in children.

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